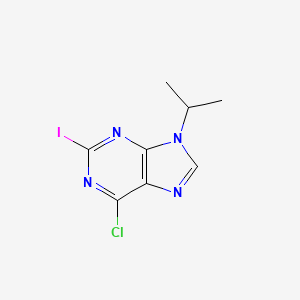

6-Chloro-2-iodo-9-isopropyl-9H-purine

Description

Historical and Current Significance of Purine (B94841) Derivatives in Chemical Biology and Medicinal Chemistry

Historically, the synthesis of purine by Emil Fischer in 1898, starting from uric acid, laid the groundwork for a vast field of research. wikipedia.org Today, purine derivatives are recognized for their immense therapeutic potential. nih.gov They serve as privileged scaffolds in medicinal chemistry, leading to the development of drugs for a wide array of diseases. mdpi.com The versatility of the purine ring system allows for modifications that yield compounds with diverse biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. nih.govrsc.org This has led to a continuous effort to synthesize novel purine derivatives with improved efficacy and selectivity for various therapeutic targets, such as kinases and other enzymes. mdpi.com

The broad applicability of purine analogs in drug discovery is evident in their use as anticancer agents, where they can interfere with DNA synthesis in malignant cells, and as antiviral compounds that inhibit viral replication. nih.govmedchemexpress.com The ongoing exploration of both natural and synthetic purines continues to uncover new therapeutic applications, solidifying their prominent position in the development of new drug candidates. nih.gov

Structural Overview of 6-Chloro-2-iodo-9-isopropyl-9H-purine as a Key Purine Scaffold

This compound is a synthetic purine derivative characterized by specific substitutions on the core purine ring. Its structure is defined by a purine nucleus with a chlorine atom at the 6-position, an iodine atom at the 2-position, and an isopropyl group attached to the nitrogen at the 9-position (N-9).

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of inhibitors for cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy. researchgate.net The strategic placement of the halogen atoms and the alkyl group provides specific chemical properties and reactive sites for further functionalization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈ClIN₄ |

| Molecular Weight | 338.54 g/mol |

This data is programmatically generated and should be used as a reference.

Rationale for Research Focus on Halogenated and N-9 Substituted Purines in Drug Discovery

The focus on halogenated and N-9 substituted purines in drug discovery is driven by the significant impact these modifications have on the biological activity and pharmacokinetic properties of the resulting compounds.

Halogenation: The introduction of halogen atoms (such as chlorine and iodine) at specific positions on the purine ring is a critical strategy in medicinal chemistry. rsc.org Halogens can modulate the electronic properties of the molecule, influence its binding affinity to biological targets, and serve as synthetic handles for further chemical modifications. researchgate.net For instance, the iodine at the C2 position and chlorine at the C6 position can be selectively replaced or used in palladium-catalyzed cross-coupling reactions to introduce a wide variety of functional groups, thereby enabling the creation of diverse chemical libraries for drug screening. mdpi.comresearchgate.net

N-9 Substitution: Alkylation or arylation at the N-9 position of the purine ring is a common method to enhance a compound's therapeutic potential. researchgate.net The N-9 substituent can influence the molecule's solubility, cell permeability, and interaction with target proteins. mdpi.com The isopropyl group in this compound is a relatively small, non-polar group that can contribute to favorable hydrophobic interactions within the binding pocket of a target enzyme. The regioselectivity of N-9 substitution is a crucial aspect of synthesis, as the position of the substituent can dramatically affect the biological activity. researchgate.net

The combination of halogenation and N-9 substitution, as seen in this compound, provides a powerful platform for developing highly specific and potent therapeutic agents. This strategic functionalization allows for fine-tuning the molecule's properties to optimize its performance as a drug candidate.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-iodo-9-propan-2-ylpurine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClIN4/c1-4(2)14-3-11-5-6(9)12-8(10)13-7(5)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWXVKPYLBNGEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C1N=C(N=C2Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClIN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424878 | |

| Record name | 6-Chloro-2-iodo-9-isopropyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207220-30-2 | |

| Record name | 6-Chloro-2-iodo-9-isopropyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 6 Chloro 2 Iodo 9 Isopropyl 9h Purine and Its Analogues

De Novo Synthesis Approaches

De novo synthesis of purines involves the stepwise assembly of the purine (B94841) ring from simpler acyclic molecules. This approach offers the flexibility to introduce various substituents at different positions of the purine core by using appropriately substituted precursors.

Synthesis from Pyrimidine (B1678525) Precursors

The construction of the purine ring can commence from suitably substituted pyrimidine derivatives. A common strategy involves the use of a 4,5-diaminopyrimidine, which already contains a significant portion of the final purine structure. The imidazole (B134444) ring is then formed by condensation with a one-carbon synthon.

While a specific de novo synthesis for 6-chloro-2-iodo-9-isopropyl-9H-purine starting from 2,5-diamino-4,6-dihydroxypyrimidine (B34952) is not extensively detailed in the reviewed literature, the general principles of purine synthesis suggest a plausible pathway. The synthesis would begin with the construction of a pyrimidine ring, followed by the introduction of the necessary amino groups at the C4 and C5 positions. Subsequent cyclization with a one-carbon source would form the imidazole portion of the purine ring. The hydroxyl groups on the pyrimidine precursor would then need to be converted to the chloro substituent, and the iodo and isopropyl groups introduced in subsequent steps. This multi-step process, while versatile, can be lengthy and may require careful control of reaction conditions to achieve the desired regioselectivity.

Multi-Step Synthesis from Hypoxanthine (B114508) Derivatives

A more direct and commonly employed route to this compound and its analogues begins with the readily available purine derivative, hypoxanthine. This multi-step synthesis involves a series of functional group transformations to introduce the desired substituents onto the purine ring. nih.govresearchgate.net

A typical synthetic sequence is outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Chlorination | POCl₃, reflux | 6-Chloropurine (B14466) |

| 2 | N-9 Isopropylation | Isopropyl bromide, base (e.g., K₂CO₃ or (Bu)₄NOH), solvent (e.g., DMF or acetonitrile), microwave irradiation (optional) | 6-Chloro-9-isopropyl-9H-purine |

| 3 | C-2 Iodination | 1. Strong base (e.g., LTMP) in THF at low temperature; 2. Iodine (I₂) | This compound |

This approach benefits from the commercial availability of hypoxanthine and the well-established methodologies for the individual transformations. The regioselectivity of the N-9 isopropylation is a critical aspect of this synthesis, and reaction conditions can be optimized to favor the desired isomer. ub.edu

Functionalization of Pre-existing Purine Scaffolds

This strategy focuses on modifying an existing purine core, such as 6-chloropurine, to introduce the required iodo and isopropyl groups. This is often a more convergent and efficient approach compared to de novo synthesis.

Introduction of Halogen Substituents (Chloro and Iodo)

The introduction of halogen atoms at specific positions of the purine ring is a key step in the synthesis of the target molecule. Different methodologies are employed for the regioselective placement of the chloro and iodo groups.

A powerful method for the regioselective introduction of an iodine atom at the C-2 position of a 6-chloropurine derivative involves a directed metalation-iodination sequence. nih.govresearchgate.net This process typically requires the protection of the N-9 position to prevent side reactions. However, in the case of a pre-existing N-9 isopropyl group, this serves as the directing and protecting group.

The key steps in this process are:

Deprotonation: A strong, sterically hindered base, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP), is used to selectively remove the proton at the C-2 position of the purine ring at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). researchgate.net The C-2 proton is more acidic than the C-8 proton, allowing for regioselective deprotonation.

Quenching with Iodine: The resulting C-2 lithiated species is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to afford the 2-iodo-purine derivative. nih.govresearchgate.net

This method provides high yields and excellent regioselectivity for the C-2 iodination. researchgate.net

| Starting Material | Reagents | Product | Yield (%) |

| 6-Chloro-9-(tetrahydropyran-2-yl)purine | 1. LTMP, THF, -78 °C; 2. I₂ | 6-Chloro-2-iodo-9-(tetrahydropyran-2-yl)purine | High |

Note: This table illustrates the general principle. For the synthesis of the target compound, 6-chloro-9-isopropyl-9H-purine would be the starting material.

Diazotization reactions provide an alternative route for the introduction of halogens onto the purine ring, typically starting from an amino-substituted purine. organic-chemistry.orgsci-hub.se This method involves the conversion of a primary amino group into a diazonium salt, which can then be displaced by a halide.

For instance, to synthesize a 2,6-dihalopurine, one could start with a 2-amino-6-chloropurine (B14584) derivative. The 2-amino group can be converted to a diazonium salt using a nitrosating agent, such as sodium nitrite (B80452) in the presence of a strong acid. organic-chemistry.org The subsequent treatment of the diazonium salt with a halide source, for example, in a Sandmeyer-type reaction, would yield the 2-halo-6-chloropurine. nih.gov

While this method is effective, it requires the synthesis of the corresponding amino-purine precursor and careful control of the diazotization reaction conditions, as diazonium salts can be unstable. sci-hub.se

| Starting Material | Reagents | Product |

| 2-Amino-6-chloropurine derivative | 1. NaNO₂, acid; 2. Halide source (e.g., CuCl, CuBr, KI) | 2-Halo-6-chloropurine derivative |

Alkylation at the N-9 Position (e.g., Isopropyl Group)

The introduction of an alkyl group, such as an isopropyl moiety, at the N-9 position of the purine ring is a critical step in the synthesis of the target compound. However, the alkylation of purines is often complicated by the potential for reaction at both the N-7 and N-9 positions, frequently resulting in a mixture of regioisomers. ub.edunih.govnih.gov The thermodynamically more stable N-9 isomer is typically the desired product in many synthetic applications. nih.gov

Achieving high regioselectivity for N-9 alkylation is a significant challenge. researchgate.net Research has shown that direct alkylation of a purine core, such as 6-chloropurine, with an alkyl halide under basic conditions often yields both N-7 and N-9 products. ub.edunih.gov To overcome this, specific conditions have been optimized to favor the formation of the N-9 isomer. One effective strategy involves the use of tetrabutylammonium (B224687) hydroxide (B78521) as a base in the presence of isopropyl bromide. This method, particularly when assisted by microwave irradiation, has been shown to lead exclusively to the N-9-isopropylpurine in high yields. ub.edu

The choice of base and solvent system is crucial. For instance, treating 6-chloropurine with methyl iodide using DBU as a base in acetonitrile (B52724) resulted in a low-yield mixture of N-7 and N-9 methylated products, while KOH proved even less effective. ub.edu The development of methods that shield the N-7 position, for example by introducing bulky substituents at the C-6 position, can also effectively direct alkylating agents to the N-9 position. nih.gov

| Alkylating Agent | Base | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Isopropyl Bromide | (Bu)4NOH | Microwave | Exclusive N-9 Isomer, High Yield | ub.edu |

| Methyl Iodide | DBU | Acetonitrile, 48h | Mixture of N-7 (8%) and N-9 (12%) | ub.edu |

| Methyl Iodide | KOH | - | Worse performance than DBU | ub.edu |

Advanced Synthetic Techniques Utilized (e.g., Microwave Irradiation, Palladium-Catalyzed Reactions)

Modern organic synthesis increasingly relies on advanced techniques to improve efficiency, yield, and environmental footprint. The synthesis of this compound and its analogues benefits significantly from such methods.

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering advantages such as rapid reaction times, increased product yields, and enhanced purity. ingentaconnect.comingentaconnect.com This "green" methodology is widely used for the synthesis of heterocyclic compounds, including purine and guanine (B1146940) analogs. ingentaconnect.comingentaconnect.comnih.govresearchgate.net In the context of N-9 alkylation of purines, microwave heating has demonstrated superior results compared to conventional heating methods. ub.edu For example, the methylation of 2,6-dichloropurine (B15474) and the introduction of a cyclopentyl group on 6-methylthiopurine were both achieved with higher yields and in shorter times under microwave irradiation. ub.edu This technique provides an efficient and economical pathway for producing purine derivatives. ingentaconnect.comtandfonline.com

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions are indispensable for the modification of the purine scaffold, allowing for the introduction of a wide variety of substituents at specific positions. nobelprize.org Reactions such as the Suzuki and Negishi couplings are widely used to form new carbon-carbon bonds on the purine ring under mild conditions, tolerating a broad range of functional groups. nobelprize.orgnih.gov

Specifically, for 6-chloropurine derivatives, palladium catalysts are instrumental in substitutions at the C-6 position. nih.gov Protected 6-chloropurine nucleosides can undergo cross-coupling with reagents like organozinc halides and arylboronic acids to introduce alkyl, cycloalkyl, and aryl groups. nih.govnih.gov For instance, (Ph₃P)₄Pd has been used to mediate the coupling of 6-chloro-9-substituted purines with various organozinc halides, producing the corresponding 6-substituted derivatives in good to high yields. nih.gov These palladium-catalyzed methods are crucial for creating libraries of diverse purine analogues for further research. mdpi.comnih.gov

Analytical Techniques for Structural Elucidation in Synthetic Organic Chemistry

The unambiguous determination of the chemical structure of newly synthesized compounds is fundamental in organic chemistry. A suite of analytical techniques is employed to characterize purine derivatives like this compound, ensuring correct isomer identification and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating molecular structures in solution. researchgate.net ¹H, ¹³C, and ¹⁵N NMR spectroscopy provide detailed information about the chemical environment of atoms within the molecule. researchgate.netdntb.gov.ua For purine derivatives, NMR is critical for distinguishing between N-7 and N-9 alkylated isomers. Specific chemical shifts of the purine ring carbons, such as C-4 and C-5, are characteristic for each isomer. researchgate.net Coupling constants also provide valuable data on connectivity. researchgate.net Despite its power, a primary limitation of ¹H-NMR is that it cannot detect atoms without attached protons, such as uric acid. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide information about its structure through fragmentation patterns. It is a highly sensitive technique used to confirm the identity of purine derivatives and their metabolites. mdpi.commdpi.com

Other Techniques: Additional spectroscopic and chromatographic methods are also routinely used.

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to study the electronic transitions within the purine ring system. mdpi.com

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential for assessing the purity of the synthesized compound and for separating mixtures of isomers. ibna.ro

Chemical Reactivity and Derivatization Pathways of 6 Chloro 2 Iodo 9 Isopropyl 9h Purine

Selective Functionalization at the C-2 Position

The carbon-iodine bond at the C-2 position is generally more reactive than the carbon-chlorine bond at the C-6 position, particularly in transition metal-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C-2 position.

While the C-6 position of purines is highly susceptible to nucleophilic aromatic substitution (SNAr), the C-2 position is generally less reactive towards this type of transformation. The electron-withdrawing nature of the purine (B94841) ring system activates the C-6 position for nucleophilic attack. However, direct SNAr at the C-2 iodo position is less common and often requires harsher reaction conditions or activation by adjacent electron-withdrawing groups. In the context of 6-chloro-2-iodopurine (B104377) derivatives, the greater lability of the C-I bond can sometimes facilitate substitution, though this pathway is less exploited than cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are a cornerstone for the selective functionalization of the C-2 position in 6-Chloro-2-iodo-9-isopropyl-9H-purine. The higher reactivity of the C-I bond compared to the C-Cl bond in the standard catalytic cycles of these reactions allows for high regioselectivity.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the C-2 position of the purine and a terminal alkyne. researchgate.netwikipedia.orgorganic-chemistry.orgresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The Sonogashira reaction is a facile method for introducing alkynyl substituents onto the purine C-2 position. researchgate.net

Interactive Data Table: Examples of Sonogashira Coupling at the C-2 Position of 2-Iodopurine Derivatives

| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 6-Chloro-9-isopropyl-2-(phenylethynyl)-9H-purine | Not specified |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | DIPA | DMF | 6-Chloro-9-isopropyl-2-((trimethylsilyl)ethynyl)-9H-purine | Not specified |

| Propargyl alcohol | Pd(dppf)Cl₂ | CuI | i-Pr₂NEt | Dioxane | 3-(6-Chloro-9-isopropyl-9H-purin-2-yl)prop-2-yn-1-ol | Not specified |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.orgbeilstein-journals.orgorganic-chemistry.orglibretexts.orgrug.nl It allows for the coupling of the C-2 position of the purine with a wide range of primary and secondary amines. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and broad substrate scope. The development of specialized ligands has significantly expanded the utility of this reaction for the synthesis of 2-amino-purine derivatives. wikipedia.org

Interactive Data Table: Examples of Buchwald-Hartwig Amination at the C-2 Position of 2-Iodopurine Derivatives

| Amine | Palladium Source | Ligand | Base | Solvent | Product | Yield (%) |

| Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 6-Chloro-9-isopropyl-N-phenyl-9H-purin-2-amine | Not specified |

| Morpholine | Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane | 4-(6-Chloro-9-isopropyl-9H-purin-2-yl)morpholine | Not specified |

| Benzylamine | PdCl₂(dppf) | dppf | Cs₂CO₃ | THF | N-Benzyl-6-chloro-9-isopropyl-9H-purin-2-amine | Not specified |

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that can be used to convert the C-2 iodo group into a more reactive organometallic species, typically an organolithium or organomagnesium reagent. wikipedia.orgnih.govfrontiersin.orgpku.edu.cnprinceton.edu This transformation is usually achieved by treating the 2-iodopurine with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. The resulting 2-lithiated purine is a potent nucleophile that can react with a variety of electrophiles, allowing for the introduction of a wide range of substituents at the C-2 position. The rate of halogen-metal exchange generally follows the trend I > Br > Cl, making the selective exchange at the C-2 position of this compound highly feasible. princeton.edu

Selective Functionalization at the C-6 Position

The chloro group at the C-6 position is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity provides a straightforward pathway for the introduction of various nitrogen, oxygen, and sulfur nucleophiles.

The reaction of 6-chloropurines with amines is a widely used method for the synthesis of N6-substituted purine derivatives, which are of significant interest in medicinal chemistry. nih.govresearchgate.netgoogle.comtandfonline.com This transformation can be carried out under thermal conditions, often with an excess of the amine or in the presence of a base to neutralize the HCl generated. Microwave-assisted amination has been shown to be an efficient protocol for this reaction. nih.gov

Interactive Data Table: Examples of Amination at the C-6 Position of 6-Chloropurine (B14466) Derivatives

| Amine | Conditions | Solvent | Product | Yield (%) |

| n-Dodecylamine | Reflux | n-Propanol | 2-Iodo-9-isopropyl-N-(n-dodecyl)-9H-purin-6-amine | 92 |

| Benzylamine | 120 °C, Microwave | Ethanol | N-Benzyl-2-iodo-9-isopropyl-9H-purin-6-amine | High |

| Cyclohexylamine | Reflux | Isopropanol | N-Cyclohexyl-2-iodo-9-isopropyl-9H-purin-6-amine | Not specified |

Amidation reactions at the C-6 position are less common directly but can be achieved through multi-step sequences, for instance, by first introducing an amino group and then acylating it.

Beyond amination, the C-6 chloro group can be displaced by other nucleophiles. For instance, reaction with sodium or lithium salts of active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl acetoacetate, can introduce carbon-based substituents at the C-6 position. nih.gov Furthermore, direct arylation of 6-chloropurines with activated aromatics promoted by a Lewis acid like aluminum chloride provides a pathway to 6-arylpurine derivatives. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can also be employed to form C-C bonds at the C-6 position, though this often requires harsher conditions compared to the C-2 iodo position. nih.govacs.org

Regioselectivity and Chemoselectivity in Multi-Substituted Purine Transformations

The strategic derivatization of this compound hinges on the distinct electronic environments and inherent reactivity of the C2 and C6 positions of the purine ring, as well as the different properties of the attached halogen atoms. Generally, the C6 position of the purine ring is more electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr) reactions compared to the C2 position. Conversely, the carbon-iodine bond at the C2 position is weaker and more readily undergoes oxidative addition to transition metal catalysts, making it the preferred site for various palladium-catalyzed cross-coupling reactions.

This differential reactivity allows for a high degree of regioselectivity and chemoselectivity in the transformation of this compound. By carefully selecting the reaction conditions and reagents, it is possible to selectively modify one position while leaving the other intact for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. In the context of this compound, these reactions demonstrate a marked preference for the C2 position.

Research on the closely related analogue, 9-benzyl-6-chloro-2-iodopurine, has shown that Suzuki-Miyaura coupling with one equivalent of a boronic acid occurs exclusively at the C2 position, leaving the C6-chloro group untouched. This selectivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, facilitating the initial oxidative addition step in the catalytic cycle. This allows for the introduction of aryl or vinyl substituents specifically at the C2 position.

Similarly, in Sonogashira couplings of di-iodinated purines, the C2-iodo position has been shown to be more reactive, particularly with catalysts like Pd(PPh₃)₄. This suggests that for this compound, alkynyl groups can be selectively introduced at the C2 position.

The following table summarizes the regioselective Suzuki-Miyaura cross-coupling reaction of a close analogue, highlighting the preferential reactivity of the C2-iodo position.

| Reactant 1 (Purine Derivative) | Reactant 2 (Boronic Acid) | Catalyst/Conditions | Product | Selectivity |

|---|---|---|---|---|

| 9-Benzyl-6-chloro-2-iodopurine | Phenylboronic acid (1 equiv.) | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | 9-Benzyl-6-chloro-2-phenylpurine | Exclusive reaction at C2 |

Nucleophilic Aromatic Substitution

In contrast to palladium-catalyzed reactions, nucleophilic aromatic substitution (SNAr) on dihalopurines generally favors the C6 position. The greater electron-withdrawing character of the pyrimidine (B1678525) portion of the purine ring system renders the C6 position more electrophilic and thus more susceptible to attack by nucleophiles such as amines, alcohols, and thiols.

While specific studies on this compound are limited, extensive research on 2,6-dichloropurines demonstrates that amination reactions preferentially occur at the C6 position under milder conditions than those required for substitution at C2. This established principle of reactivity suggests that nucleophiles will selectively displace the chlorine atom at the C6 position of this compound, providing a pathway to a variety of 6-substituted-2-iodo-9-isopropylpurines. These intermediates can then undergo subsequent cross-coupling reactions at the C2 position, enabling a divergent synthetic strategy for the creation of diverse purine libraries.

This orthogonal reactivity, where cross-coupling reactions favor the C2-iodo position and nucleophilic substitutions favor the C6-chloro position, underscores the utility of this compound as a versatile scaffold in organic synthesis and drug discovery.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Pharmacophore Features Related to the Purine (B94841) Core

The purine scaffold is a well-established "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov For 2,6,9-trisubstituted purine derivatives, pharmacophore modeling has identified several key features essential for their cytotoxic activity against cancer cell lines. These models consistently highlight the importance of aromatic centers, hydrogen bond acceptor/donor sites, and hydrophobic regions. nih.gov

The purine ring system itself, with its nitrogen atoms, acts as a critical hydrogen bond acceptor. The specific arrangement of substituents at the C-2, C-6, and N-9 positions creates a three-dimensional pharmacophore that dictates the molecule's binding affinity and selectivity for its target proteins, which are often kinases. nih.govnih.gov

Impact of C-2 Substituent Variations on Biological Activity

The substituent at the C-2 position of the purine ring plays a significant role in modulating the biological activity of this class of compounds. SAR studies have demonstrated that the size and nature of the group at this position can have a profound impact on potency.

Research on a series of 2,6,9-trisubstituted purines has revealed that bulky substituents at the C-2 position are generally unfavorable for cytotoxic activity. mdpi.comnih.govnih.gov For instance, replacing the relatively small iodo group of the parent compound with larger moieties can lead to a decrease in anticancer efficacy. This suggests that the binding pocket of the target protein in the vicinity of the C-2 position is sterically constrained.

The following table illustrates the effect of C-2 substituent variations on the cytotoxic activity of a series of 2,6,9-trisubstituted purines against the HL-60 cancer cell line.

| Compound | C-2 Substituent | C-6 Substituent | N-9 Substituent | IC50 (µM) in HL-60 Cells |

|---|---|---|---|---|

| Analog A | -I | -Cl | -isopropyl | Data Not Available |

| Analog B | -Cl | Arylpiperazinyl | -isopropyl | >100 |

| Analog C | -F | Arylpiperazinyl | -isopropyl | 5.4 |

Role of C-6 Substituent Modifications in Activity and Selectivity

The C-6 position of the purine core is a key site for modification to enhance both the potency and selectivity of these compounds. The chlorine atom in 6-chloro-2-iodo-9-isopropyl-9H-purine serves as a versatile synthetic handle for introducing a wide array of substituents.

Studies have consistently shown that the introduction of an arylpiperazinyl moiety at the C-6 position is highly beneficial for cytotoxic activity. mdpi.comnih.govnih.gov This substitution pattern has been a successful strategy in the development of potent anticancer agents. The nature of the aryl group on the piperazine (B1678402) ring can be further modified to fine-tune the activity and selectivity profile. For example, certain aniline-type conjugates at the C-6 position have demonstrated significant activity against specific leukemia cell lines by inhibiting kinases such as FLT3-ITD and PDGFRα. nih.gov

The data below showcases how modifications at the C-6 position influence the anticancer activity of 2,9-disubstituted purines against the HL-60 cell line.

| Compound | C-2 Substituent | C-6 Substituent | N-9 Substituent | IC50 (µM) in HL-60 Cells |

|---|---|---|---|---|

| Analog D | -F | -Cl | -isopropyl | >100 |

| Analog E | -F | 4-(4-methylphenyl)piperazin-1-yl | -isopropyl | 5.4 |

| Analog F | -F | 4-(4-fluorophenyl)piperazin-1-yl | -isopropyl | 4.7 |

Influence of N-9 Alkyl Chain Variations (e.g., Isopropyl) on Ligand-Target Interactions

The N-9 position of the purine ring is another critical point for modification that influences the interaction of the ligand with its biological target. The isopropyl group in this compound contributes to the hydrophobic interactions within the binding site.

The following table provides examples of how different N-9 substituents can impact the cytotoxic activity of 2,6-disubstituted purines against the HL-60 cell line.

| Compound | C-2 Substituent | C-6 Substituent | N-9 Substituent | IC50 (µM) in HL-60 Cells |

|---|---|---|---|---|

| Analog G | -F | 4-(4-methylphenyl)piperazin-1-yl | -ethyl | 10.3 |

| Analog H | -F | 4-(4-methylphenyl)piperazin-1-yl | -propyl | 6.5 |

| Analog I | -F | 4-(4-methylphenyl)piperazin-1-yl | -butyl | 4.8 |

Development of Predictive SAR Models for Analogues

To rationalize the observed SAR and to guide the design of new, more potent analogues, quantitative structure-activity relationship (QSAR) models have been developed for 2,6,9-trisubstituted purines. Both 2D and 3D-QSAR approaches have been employed to correlate the structural features of these compounds with their biological activities.

3D-QSAR models, in particular, have provided valuable insights into the structural requirements for anticancer activity. These models have shown that steric properties play a more significant role than electronic properties in explaining the cytotoxicity of these compounds. mdpi.comnih.govnih.gov The models generate contour maps that visualize regions where bulky groups are favored or disfavored, and where electrostatic interactions are important. This information is crucial for the rational design of new derivatives with improved potency. For instance, 3D-QSAR studies have confirmed that bulky substituents at the C-2 position are detrimental to activity, while larger groups at the C-6 position are beneficial. mdpi.comnih.govnih.gov

Biological Activity Data for this compound Not Available in Publicly Accessible Research

Following a comprehensive search of scientific literature and databases, no specific biochemical or cell-based preclinical data regarding the biological activity of the chemical compound this compound could be located. While the synthesis of this compound and related 2,6,9-trisubstituted purines has been documented for the creation of chemical libraries aimed at discovering novel enzyme inhibitors, research detailing its specific inhibitory profile against Purine Nucleoside Phosphorylase (PNP) or Cyclin-Dependent Kinases (CDKs) is not publicly available.

The requested article, which was to be structured around the specific enzyme inhibition profiles of this compound, cannot be generated due to the absence of the following critical information:

Ki or IC50 values for PNP or any CDK isoforms.

Studies detailing its mechanism of enzyme inhibition (e.g., competitive, non-competitive).

Data on its selectivity against human versus pathogen-derived PNPs.

Information on its inhibition spectrum across various CDK isoforms (CDK1, CDK2, CDK5, etc.).

General research on the class of 2,6,9-trisubstituted purines indicates that compounds with this scaffold are frequently investigated as potential inhibitors of CDKs and other kinases. However, the specific biological activity is highly dependent on the nature and position of the substituents on the purine ring. Without experimental data for this compound itself, any discussion of its biochemical properties would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the content for the outlined sections—Biochemical and Cell-Based Preclinical Investigations of Biological Activity, including Enzyme Inhibition Profiles for both PNP and CDKs—cannot be provided.

An article focusing on the biochemical and cell-based preclinical investigations of This compound cannot be generated as requested.

Extensive searches for scientific literature and preclinical data specific to the biological activity of this compound did not yield sufficient information to thoroughly and accurately populate the requested sections and subsections.

The available information primarily identifies this compound as a chemical intermediate used in the synthesis of other molecules, such as potential CDK inhibitors. However, detailed studies on its specific mechanisms of action regarding CDK or Hsp90 inhibition, its antiproliferative effects on specific cancer cell lines, or its role in apoptosis induction and DNA metabolism are not present in the currently available literature.

To maintain scientific accuracy and adhere to the strict requirement of focusing solely on "this compound," it is not possible to create an article with the detailed structure provided. General information about the broader class of purine derivatives cannot be attributed to this specific compound without dedicated research, which is not available at this time.

Biochemical and Cell Based Preclinical Investigations of Biological Activity

Cellular Response Studies (In Vitro)

Immunomodulatory Properties (e.g., T-cell related processes)

No data is available on the effects of 6-Chloro-2-iodo-9-isopropyl-9H-purine on T-cell proliferation, differentiation, cytokine production, or other related immunological functions.

Mechanistic Basis of Observed Cellular Activities

There are no published studies that elucidate the molecular targets or signaling pathways through which this compound may exert any cellular effects.

Computational Chemistry and Structural Biology Characterization

Pharmacophore Modeling and Virtual Screening Applications

Extensive searches of scientific literature and chemical databases did not yield any specific studies on the application of 6-Chloro-2-iodo-9-isopropyl-9H-purine in pharmacophore modeling or virtual screening. While the purine (B94841) scaffold itself is a common feature in molecules subjected to such computational chemistry techniques, particularly in the context of kinase inhibitors and other therapeutic targets, no research detailing the use of this specific compound for these purposes has been published.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. This model can then be used to search large compound libraries for novel, structurally diverse molecules with the potential for similar biological activity.

Virtual screening is a computational method used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

Although no direct research on this compound in these areas is available, the structural features of the molecule—a purine core with halogen substitutions at positions 2 and 6, and an isopropyl group at position 9—could theoretically be incorporated into pharmacophore models. The chlorine and iodine atoms can act as hydrophobic features and also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized in drug design. The isopropyl group provides a distinct hydrophobic element.

However, without specific experimental data or computational studies, any discussion of its potential pharmacophoric features or its performance as a virtual screening query remains speculative. The scientific community has not yet reported on the development of pharmacophore models based on this compound or its use in any virtual screening campaigns.

Data on Pharmacophore Modeling and Virtual Screening of this compound

| Research Area | Findings |

| Pharmacophore Modeling | No data available in published literature. |

| Virtual Screening Applications | No data available in published literature. |

Future Directions in Preclinical Research

Rational Design of Next-Generation Analogues with Improved Efficacy and Selectivity

The development of novel purine (B94841) analogues is increasingly driven by rational design strategies, which leverage an understanding of the structure-activity relationships (SAR) to optimize their therapeutic properties. The primary goals are to enhance potency against the desired target while minimizing off-target effects, thereby improving the therapeutic window.

A key focus of this research is the modification of substituents at the C2, C6, and N9 positions of the purine ring to achieve greater selectivity for specific kinase targets. For instance, studies on various 2,6,9-trisubstituted purine derivatives have demonstrated that the nature of the substituent at the N9 position significantly influences antiproliferative activity and inhibitory potential against kinases like EGFR. Research has indicated that a cyclopentyl group at the N9 position often results in significant biological activity. researchgate.net

Further research has explored the impact of substitutions at the C6 position. The introduction of an arylpiperazinyl system at this position has been shown to be beneficial for cytotoxic activity. Conversely, bulky substituents at the C2 position were found to be less favorable, providing crucial insights for the design of future analogues. mdpi.comnih.govresearchgate.net Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have further elucidated that steric properties of these substituents can be more influential than their electronic properties in determining cytotoxic effects. mdpi.comnih.govresearchgate.net

The table below summarizes key findings from SAR studies on 2,6,9-trisubstituted purine analogues, highlighting the impact of different substituents on kinase inhibition and cellular activity.

| Position | Substituent | Observed Effect | Target Kinase(s) | Reference |

| N9 | Cyclopentyl | Enhanced antiproliferative activity | EGFR | researchgate.net |

| C6 | Arylpiperazinyl | Beneficial for cytotoxic activity | Various | mdpi.comnih.govresearchgate.net |

| C2 | Bulky groups | Unfavorable for cytotoxic activity | Various | mdpi.comnih.govresearchgate.net |

| C6 | 6-heterobiarylmethylamino | High interaction energy in the active site | CDK2 | nih.gov |

These findings underscore the importance of fine-tuning the chemical architecture of the purine core to achieve desired biological outcomes. Future design strategies will likely involve computational modeling and crystallographic studies to guide the synthesis of analogues with optimized interactions within the ATP-binding pocket of target kinases.

Investigation of Combinatorial Approaches with Existing Therapeutic Agents

To enhance therapeutic efficacy and overcome potential resistance mechanisms, the investigation of combinatorial approaches is a promising avenue in preclinical research. The rationale behind this strategy is to target multiple signaling pathways simultaneously or to inhibit compensatory mechanisms that may arise during single-agent therapy.

Preclinical studies have explored the synergistic effects of combining purine analogues with other therapeutic agents. For example, novel 2,6,9-trisubstituted purines designed as potent CDK12 inhibitors have shown synergistic effects with trastuzumab in both trastuzumab-sensitive and resistant HER2-positive breast cancer cells. mdpi.com This suggests that these purine derivatives could be used to alleviate trastuzumab resistance and enhance its therapeutic efficacy.

Another area of exploration is the combination of purine analogues with other kinase inhibitors. For instance, research on dual inhibitors targeting both FLT3 and CDK4 has been pursued for the treatment of acute myeloid leukemia (AML). mdpi.com The design of such multi-targeted agents or the combination of selective inhibitors represents a key strategy for future preclinical development.

The following table provides examples of preclinical combinatorial approaches involving purine analogues and other therapeutic agents.

| Purine Analogue Class | Combination Agent | Disease Model | Outcome | Reference |

| 2,6,9-trisubstituted purine (CDK12 inhibitor) | Trastuzumab | HER2-positive breast cancer | Synergy in both sensitive and resistant cells | mdpi.com |

| 2,7,9-trisubstituted purin-8-ones (FLT3/CDK4 inhibitor) | N/A (dual inhibitor) | Acute Myeloid Leukemia | Inhibition of multiple oncogenic pathways | mdpi.com |

Future preclinical studies will likely expand the scope of these combinatorial investigations to include a wider range of cancers and other diseases, as well as to explore combinations with emerging therapeutic modalities such as immunotherapy and epigenetic modulators.

Exploration of Novel Biological Targets and Therapeutic Applications

While cyclin-dependent kinases (CDKs) have been a primary focus for 2,6,9-trisubstituted purine analogues, ongoing research is uncovering their potential to inhibit other clinically relevant kinases and biological targets. This expansion of the target landscape opens up new therapeutic avenues for this class of compounds.

Recent studies have identified potent inhibitory activity of 2,6,9-trisubstituted purines against several other tyrosine kinases implicated in cancer, including:

Platelet-Derived Growth Factor Receptor α (PDGFRα): Certain analogues have demonstrated nanomolar potency against PDGFRα, showing strong and selective cytotoxicity in a human eosinophilic leukemia cell line that expresses the FIP1L1-PDGFRA oncogene. nih.govresearchgate.net

FMS-like Tyrosine Kinase 3 with internal tandem duplication (FLT3-ITD): This is a common mutation in acute myeloid leukemia (AML). Novel 2,6,9-trisubstituted purines have been developed as potent inhibitors of FLT3-ITD. mdpi.comnih.gov

Bcr-Abl: This fusion protein is a hallmark of chronic myeloid leukemia (CML). Specific purine derivatives have shown significant inhibitory activity against Bcr-Abl. mdpi.com

Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling, BTK is a validated target in B-cell malignancies. Some 2,6,9-trisubstituted purines have been identified as BTK inhibitors. mdpi.com

Src Tyrosine Kinase: This kinase is involved in various cellular processes, and its dysregulation is linked to cancer and bone diseases. mdpi.com

Beyond oncology, the diverse biological activities of purine analogues suggest their potential application in other therapeutic areas. For instance, some purine derivatives have been investigated for their potential in treating neurodegenerative disorders, viral infections, and inflammatory diseases. The identification of compound V, a 2,6,9-trisubstituted purine, as an inhibitor of the Hedgehog (Hh) signaling pathway, which is aberrantly regulated in various cancers, further highlights the expanding therapeutic potential of this chemical scaffold. nih.gov

Advanced Preclinical Animal Models for Efficacy and Mechanism Validation

To bridge the gap between in vitro findings and clinical outcomes, the use of advanced preclinical animal models is crucial for validating the efficacy and elucidating the mechanism of action of novel purine analogues. These models aim to better recapitulate the complexity and heterogeneity of human diseases.

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into immunodeficient mice, are becoming increasingly important in preclinical oncology research. nih.govnih.gov These models have been shown to retain the principal histological and genetic characteristics of the donor tumor and are more predictive of clinical outcomes compared to traditional cell line-derived xenografts. nih.govnih.gov The evaluation of novel 2,6,9-trisubstituted purine analogues in PDX models of various cancers will provide more clinically relevant data on their anti-tumor activity and potential biomarkers of response.

One study has already demonstrated the in vivo activity of a 2,7,9-trisubstituted purin-8-one in a mouse xenograft model of AML, showing inhibition of FLT3 kinase autophosphorylation and downstream signaling pathways. mdpi.com This highlights the utility of such models in validating the therapeutic potential of these compounds.

Future preclinical studies will likely see an increased use of these sophisticated models, including:

Orthotopic xenograft models: where tumor cells are implanted in the corresponding organ of origin, providing a more relevant tumor microenvironment.

Humanized mouse models: which are engrafted with human immune cells, allowing for the evaluation of immunomodulatory effects of purine analogues in combination with immunotherapies.

Genetically engineered mouse models (GEMMs): which are engineered to develop tumors that more closely mimic the genetic progression of human cancers.

The data generated from these advanced preclinical models will be instrumental in guiding the clinical development of the most promising 6-Chloro-2-iodo-9-isopropyl-9H-purine analogues and related compounds.

Q & A

Q. What are the key synthetic routes for 6-chloro-2-iodo-9-isopropyl-9H-purine, and how do reaction conditions influence product purity?

Methodological Answer: The compound is synthesized via a regiospecific lithiation/quenching strategy starting from hypoxanthine. The process involves lithiation at the 2-position using LDA (lithium diisopropylamide), followed by iodine quenching. A subsequent chlorination step at the 6-position is achieved using POCl₃ under reflux conditions. Reaction temperature (optimized at –78°C for lithiation) and solvent polarity (e.g., THF or DMF) critically influence regioselectivity and yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity, confirmed by HPLC and NMR .

Q. How does the presence of chlorine and iodine at positions 6 and 2 affect the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The differential electronegativity and leaving-group propensity of chlorine (weaker C–Cl bond) and iodine (stronger C–I bond) enable sequential functionalization. For example, Suzuki-Miyaura coupling selectively replaces iodine at position 2 under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, 80°C), while Ullmann-type reactions target chlorine at position 6 under Cu-mediated conditions. The steric bulk of the 9-isopropyl group minimizes undesired side reactions at N9, as confirmed by LC-MS monitoring .

Advanced Research Questions

Q. What methodologies are employed to resolve contradictions in biological activity data for this compound in kinase inhibition studies?

Methodological Answer: Discrepancies in kinase inhibition profiles (e.g., IC₅₀ variability across assays) are addressed through structural validation via X-ray crystallography. For instance, co-crystallization with target kinases (e.g., CDK2) using SHELXL refinement reveals binding modes and halogen-bonding interactions (C–I···O/N). Biochemical assays (e.g., ADP-Glo™ Kinase Assay) under standardized ATP concentrations (1 mM) and temperature (25°C) reduce false positives. Dose-response curves (10 nM–100 µM) with triplicate measurements ensure statistical robustness .

Q. How can X-ray crystallography using software like SHELXL and ORTEP-3 aid in characterizing the compound’s molecular interactions?

Methodological Answer: Single-crystal X-ray diffraction (105 K, Mo-Kα radiation) with SHELXL refines the structure to R-factors <0.05. The software resolves disorder in the isopropyl group and quantifies C–I···π interactions (distance ~3.5 Å). ORTEP-3 graphical interfaces visualize thermal ellipsoids, confirming rigidity of the purine core. Hydrogen-bonding networks (e.g., N7–H···Cl) are mapped using Mercury 4.0, providing insights into supramolecular assembly .

Q. What strategies optimize selective functionalization at position 6 (chlorine) versus position 2 (iodine) for SAR studies?

Methodological Answer: Protection/deprotection strategies are critical. For example, TEMPO-mediated radical stabilization at position 2 preserves iodine during chlorination. Alternatively, microwave-assisted Sonogashira coupling (20 min, 100°C) selectively replaces iodine with alkynes, leaving chlorine intact. Competitive reactivity is monitored via ¹H-¹³C HMBC NMR to track substituent effects on aromatic proton shifts .

Data Contradiction Analysis

Q. How can conflicting data on the compound’s lipophilicity (LogP) be reconciled for drug design?

Methodological Answer: LogP discrepancies arise from measurement techniques (shake-flask vs. HPLC-derived). Standardization using the OECD Guideline 117 (pH 7.4, 25°C) with octanol/water partitioning reduces variability. Computational models (e.g., SwissADME) incorporating the isopropyl group’s steric effects predict LogP ≈2.3, validated by experimental shake-flask data (LogP = 2.1 ±0.2). Molecular dynamics simulations (AMBER force field) further clarify hydration effects .

Biological Activity & Experimental Design

Q. What in vitro assays are recommended to evaluate the compound’s antiviral potential?

Methodological Answer: Plaque reduction assays (PRAs) in Vero cells infected with HSV-1 (MOI 0.1) at 10–100 µM concentrations measure EC₅₀. Cytotoxicity is assessed via MTT assay (48 h incubation). Time-of-addition experiments (pre-, co-, post-infection) identify viral lifecycle targets. Parallel RNA-seq analysis (Illumina NovaSeq) detects host gene modulation (e.g., IFN pathways) to rule off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.